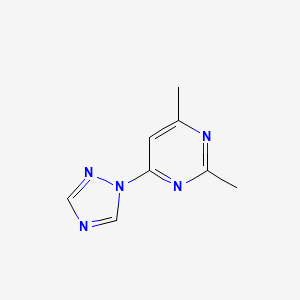

2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

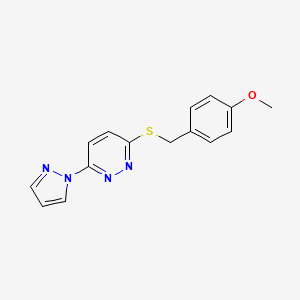

“2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine” is a type of 1,2,4-triazole derivative . These derivatives are known for their potential as anticancer agents and as Strigolactone biosynthesis inhibitors . They have shown impressive activity in increasing shoot branching and inhibiting seed germination of the root parasitic plants Striga spp. and Orobanche spp .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine” and other 1,2,4-triazole derivatives is established by NMR and MS analysis . These structures are crucial for understanding their biological activities and potential as therapeutic agents .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine” and other 1,2,4-triazole derivatives are complex and involve multiple steps . These reactions are crucial for the formation of the triazole ring, which is a key feature of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine” and other 1,2,4-triazole derivatives are determined by their molecular structure . These properties are crucial for understanding their reactivity and potential as therapeutic agents .Applications De Recherche Scientifique

- Researchers have synthesized novel 1,2,4-triazole derivatives containing this compound and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549 . Some derivatives demonstrated promising cytotoxic effects, making them potential candidates for further investigation in cancer therapy.

- A study explored the plant growth regulatory activity of triazole compounds, including derivatives of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine. Compound CGR3, with a methoxyacyl group on the 3-position of the triazole ring, promoted root length in mungbean and wheat. It also affected endogenous hormone levels in mungbean roots .

- Researchers have synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, some of which contain the 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine scaffold. These compounds were evaluated for their antimicrobial properties .

- Molecular docking studies suggest that derivatives of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine may interact with the binding pocket of aromatase enzyme, a potential target for cancer treatment .

- The 1,2,4-triazole ring system, including this compound, serves as an important pharmacophore scaffold. Its ability to form hydrogen bonds with various targets contributes to improved pharmacokinetics and pharmacological properties .

- Given the significance of heterocyclic compounds containing nitrogen atoms, researchers continue to explore derivatives of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine as potential drug candidates. Their unique structure and potential interactions make them valuable in medicinal chemistry research .

Anticancer Properties

Plant Growth Regulation

Antimicrobial Activity

Aromatase Inhibition

Pharmacophore Scaffold

Drug Discovery

Orientations Futures

The future directions for research on “2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine” and other 1,2,4-triazole derivatives include further investigation of their mechanism of action, optimization of their synthesis, and evaluation of their potential as therapeutic agents . These compounds represent a promising class of compounds for the development of new anticancer agents and Strigolactone biosynthesis inhibitors .

Propriétés

IUPAC Name |

2,4-dimethyl-6-(1,2,4-triazol-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-3-8(12-7(2)11-6)13-5-9-4-10-13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNLBGGDXLJDNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2643702.png)

![3-amino-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2643703.png)

![9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride](/img/structure/B2643707.png)

![tert-Butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B2643708.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2643709.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643710.png)

![6-(4-Ethoxyphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2643713.png)

![N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B2643715.png)

![(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2643719.png)